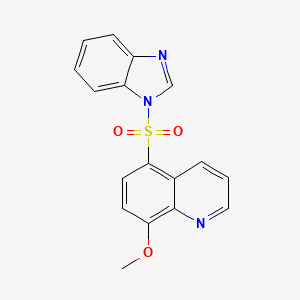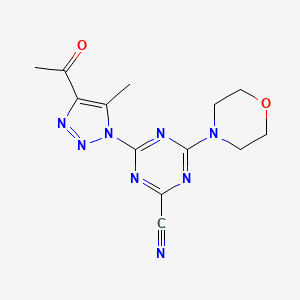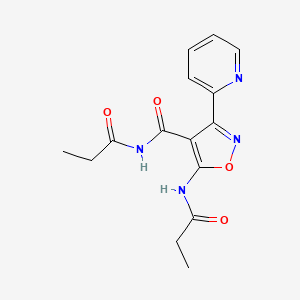![molecular formula C18H21N3O3 B4329564 9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE](/img/structure/B4329564.png)
9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE
概要
説明
9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE is a complex organic compound that belongs to the class of pyrimidoisoquinolines. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a pyrimidoisoquinoline core. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further investigation in biochemical studies.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anti-cancer activities
Industry: Its unique structure and reactivity make it a potential candidate for the development of new materials or chemical processes.
作用機序
The mechanism of action of 9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For instance, it may inhibit certain phosphodiesterases, leading to anti-inflammatory effects . Further research is needed to elucidate the precise molecular pathways involved.
類似化合物との比較
Similar Compounds
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one: This compound shares a similar core structure but differs in the substituents attached to the pyrimidoisoquinoline ring.
4H-Pyrimido[6,1-a]isoquinolin-4-one, 3-(2-aminoethyl)-2,3,6,7-tetrahydro-9,10-dimethoxy-2-(2,4,6-trimethylphenyl)imino: Another related compound with variations in the functional groups.
Uniqueness
What sets 9,10-DIMETHOXY-2-(1-PYRROLIDINYL)-6,7-DIHYDRO-4H-PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE apart is its unique combination of a pyrrolidine ring and a pyrimidoisoquinoline core. This structural feature may contribute to its distinct pharmacological properties and reactivity compared to other similar compounds.
特性
IUPAC Name |
9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-9-12-5-8-21-14(13(12)10-16(15)24-2)11-17(19-18(21)22)20-6-3-4-7-20/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUNJNAXIBSBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-CHLORO-4,6-DIMETHYL-3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE](/img/structure/B4329487.png)

![3-amino-4,6-dimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4329492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4329500.png)

![N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE](/img/structure/B4329527.png)
![N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B4329528.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide](/img/structure/B4329530.png)

![ETHYL 4-(3-FLUOROPHENYL)-6-{[N-(2-METHOXYETHYL)-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4329556.png)
![ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(3-FLUOROPHENYL)-N-(2-METHOXYETHYL)FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4329562.png)
![2-[hydroxy(phenyl)methyl]-3-phenyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B4329569.png)

![7-BROMO-3-(3-CHLOROPHENYL)-9A-ETHOXY-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE](/img/structure/B4329580.png)
